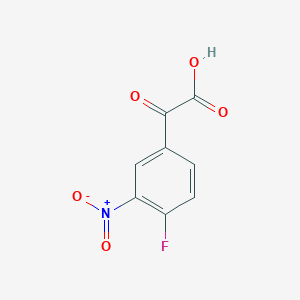
2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H4FNO5. This compound is characterized by the presence of a fluoro group and a nitro group attached to a benzene ring, along with an oxoacetic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid typically involves the nitration of 4-fluoroacetophenone followed by oxidation. The nitration process introduces the nitro group into the aromatic ring, while the oxidation step converts the acetophenone to the oxoacetic acid derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives and substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes. The fluoro and nitro groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The pathways involved include the formation of enzyme-inhibitor complexes, leading to the inhibition of enzymatic reactions.
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid include:
2-(4-Fluoro-3-nitrophenyl)acetic acid: This compound lacks the oxo group but has similar functional groups.
4-Fluoro-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of the oxoacetic acid moiety.
4-Fluoro-3-nitrophenyl azide: This compound contains an azide group instead of the oxoacetic acid moiety. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties.
Biological Activity
2-(4-Fluoro-3-nitrophenyl)-2-oxoacetic acid is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8FNO4
- Molecular Weight : 239.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine and nitro groups enhances its lipophilicity and electron-withdrawing capacity, which can influence its binding affinity to target proteins.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Properties
Research has indicated that this compound may possess anticancer properties, particularly against breast cancer cell lines. In vitro studies have shown that it induces apoptosis in MCF-7 cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| HeLa | 30 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antibiotics evaluated the antimicrobial effects of various derivatives of this compound. The results demonstrated that modifications to the nitro group significantly enhanced antibacterial activity against resistant strains .
- Anticancer Research : A recent study focused on the compound's effects on breast cancer cells, revealing that it not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways . This suggests potential for development as a chemotherapeutic agent.
Properties
Molecular Formula |
C8H4FNO5 |
|---|---|
Molecular Weight |
213.12 g/mol |
IUPAC Name |
2-(4-fluoro-3-nitrophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4FNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3H,(H,12,13) |
InChI Key |
WDRIBUSFNVKGIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















